[[(Methyltetradecyl)oxy]methyl]oxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94247-83-3 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-(pentadecan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)19-15-18-16-20-18/h17-18H,3-16H2,1-2H3 |
InChI Key |
GHJFPZKLWAMOSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C)OCC1CO1 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Methyltetradecyl Oxy Methyl Oxirane
Strategies for Oxirane Ring Formation
The formation of the reactive three-membered oxirane ring is the key synthetic step. Several robust methods are employed, starting from different precursors.
A prevalent and industrially significant method for synthesizing glycidyl (B131873) ethers is a two-step process starting from an alcohol and an epihalohydrin, such as epichlorohydrin (B41342). e3s-conferences.orggoogle.com The reaction proceeds via a halohydrin ether intermediate, which is subsequently cyclized to form the oxirane ring. google.comscribd.com
The general mechanism involves:
Ring-Opening of Epihalohydrin: The precursor alcohol, in this case, a methyltetradecanol isomer, reacts with epichlorohydrin. This reaction is often catalyzed by a Lewis acid (e.g., SnCl₄, aluminum alkoxides) or a Brønsted acid to open the epoxide ring of the epichlorohydrin, forming a halohydrin ether intermediate. e3s-conferences.orgscribd.com
Dehydrohalogenation: The intermediate is then treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which facilitates an intramolecular SN2 reaction. wikipedia.org The hydroxyl group is deprotonated to an alkoxide, which displaces the adjacent halide to close the ring, forming the desired glycidyl ether and a salt byproduct (e.g., NaCl). scribd.comwikipedia.org
This route is highly effective, with reports of yields exceeding 90% under optimized conditions. e3s-conferences.org The process can be conducted without the removal of the initial catalyst before the addition of the alkali base. google.comscribd.com
An alternative strategy for forming the oxirane ring is through the reaction of a carbonyl compound with a sulfur ylide, a process known as the Corey-Chaykovsky reaction. quimicaorganica.org This method builds the epoxide ring directly from an aldehyde or ketone precursor. nih.govbristol.ac.uk
For the synthesis of [[(Methyltetradecyl)oxy]methyl]oxirane, the required precursor would be [(methyltetradecyl)oxy]acetaldehyde. The reaction proceeds as follows:
Ylide Formation: A sulfonium salt, such as trimethylsulfonium iodide, is deprotonated by a strong base (e.g., dimsylsodium, sodium hydride) to generate the sulfur ylide. quimicaorganica.orgrsc.org
Nucleophilic Attack: The ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde precursor. This forms a betaine intermediate. bristol.ac.uk
Ring Closure: The betaine intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfide group to form the epoxide ring. quimicaorganica.org
This methodology is particularly valuable in modern synthesis, with catalytic and asymmetric variations having been developed to enhance its scope and selectivity. nih.govbristol.ac.uk The reaction can be tuned by the choice of base and solvent system, such as using KOH in an ionic liquid. organic-chemistry.org
Achieving stereocontrol in the synthesis of chiral oxiranes is crucial for applications where specific enantiomers are required. For alkyl-substituted oxiranes, several methods are available.
From Chiral Precursors: One straightforward approach is to start with an optically active precursor. For instance, (S)-2-chloroalkanoic acids, which can be derived from natural amino acids, can be converted into (R)-alkyloxiranes with a high degree of enantiomeric purity through a process involving reduction to a chlorohydrin followed by base-induced cyclization. orgsyn.org This method proceeds with inversion of configuration at the stereocenter. orgsyn.org
Biocatalytic Methods: Enzymes offer a powerful tool for stereoselective synthesis. Halohydrin dehalogenases (HHDHs) are particularly useful for producing enantiopure epoxides. nih.gov These enzymes can be used in the kinetic resolution of racemic halohydrins or in the desymmetrization of prochiral precursors. nih.govacs.org By screening and engineering HHDHs, mutants with enhanced enantioselectivity can be developed, leading to products with very high enantiomeric excess (>99% ee). nih.gov
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a renowned method for the enantioselective synthesis of epoxides from allylic alcohols. quimicaorganica.org For a precursor containing an allylic ether moiety, this reaction, utilizing a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide, and a chiral diethyl tartrate ligand, can produce the corresponding epoxide with high stereoselectivity. quimicaorganica.org
Alkyl Chain Functionalization Approaches
The introduction of the C₁₅H₃₁ alkyl chain (a methyl-substituted tetradecyl group) is accomplished by forming an ether bond. The Williamson ether synthesis is the most common and versatile method for this transformation. britannica.comyoutube.com
This SN2 reaction involves an alkoxide nucleophile and an alkyl halide. britannica.comlibretexts.org To synthesize this compound, the reaction can be approached in two ways:
Alkoxide of Methyltetradecanol + Epichlorohydrin: An isomer of methyltetradecanol is deprotonated with a strong base like sodium hydride (NaH) or a suitable alkali metal hydroxide to form the corresponding alkoxide. youtube.comlibretexts.org This potent nucleophile then attacks epichlorohydrin, displacing the chloride to form the target glycidyl ether. This is often the preferred route in industrial synthesis.
Glycidol (B123203) Alkoxide + Methyltetradecyl Halide: Alternatively, glycidol can be deprotonated to form a glycidoxide anion, which then reacts with a methyltetradecyl halide. However, this route is often less favored because primary alkyl halides are required for an efficient SN2 reaction to avoid competing elimination reactions. britannica.com
The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent (e.g., THF, acetonitrile) is critical for optimizing the reaction conditions. organic-synthesis.com
Optimization of Reaction Conditions and Yields
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters, particularly for the common halohydrin dehydrohalogenation route.
Catalyst System: Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) are frequently used to facilitate the reaction between the alcohol (organic phase) and the aqueous base. chalmers.seresearchgate.net PTCs improve reaction rates and yields in solvent-free or biphasic systems. chalmers.seresearchgate.net The use of a Lewis acid catalyst like boron trifluoride diethyl etherate (BFEE) in the initial alcohol-epichlorohydrin reaction has also been studied, with its concentration being a key variable to optimize. e3s-conferences.org
Base and Solvent: The choice and concentration of the base are critical. Studies have shown that different alkali metal hydroxides can influence yield. chalmers.se Solvent-free syntheses are advantageous as they simplify product purification by allowing solid by-products like sodium chloride to be removed by simple filtration. researchgate.net
Temperature and Time: Reaction temperature significantly impacts the rate of both the initial ring-opening and the final cyclization. Optimal temperatures must be determined to ensure complete reaction without promoting side reactions. Similarly, reaction time is adjusted to maximize conversion. For instance, a study on a lignin-based epoxy resin synthesis found optimal conditions to be 8 hours at 55°C. researchgate.net
Reactant Stoichiometry: The molar ratio of reactants, such as the alcohol to epichlorohydrin and the base to the hydroxyl groups, is a key parameter. While older methods often required an excess of one reactant, modern PTC-catalyzed processes can achieve high yields with near-equimolar ratios. researchgate.net
The table below summarizes the effect of various parameters on the yield of glycidyl ether synthesis, based on findings from related studies.
| Parameter | Condition A | Condition B | Effect on Yield/Purity | Reference |
|---|---|---|---|---|
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | Increases reaction rate and yield, especially in solvent-free systems. | chalmers.seresearchgate.net |
| Base (Equivalents) | 1.0 mol | 1.5 - 2.5 mol | Slight excess of base often preferred for complete dehydrohalogenation. | google.comscribd.com |
| Temperature | Low (e.g., 40°C) | High (e.g., 90°C) | Higher temperatures generally increase reaction rate but may lead to side products if too high. | researchgate.netgrowingscience.com |
| Solvent | Organic Solvent | Solvent-Free | Solvent-free conditions simplify workup and reduce waste, with yields >75% achievable. | chalmers.seresearchgate.net |
By systematically investigating these factors, high yields of long-chain alkyl glycidyl ethers, such as tetradecyl glycidyl ether, have been achieved, often exceeding 75-90%. e3s-conferences.orgchalmers.se
Reactivity and Mechanistic Studies of Methyltetradecyl Oxy Methyl Oxirane
Ring-Opening Reactions
The significant ring strain in the oxirane ring of [[(Methyltetradecyl)oxy]methyl]oxirane is the primary driving force for its reactivity. Cleavage of the carbon-oxygen bonds of the ring is energetically favorable and can be initiated by a wide range of reagents. These reactions can proceed through different mechanistic pathways depending on the reaction conditions, particularly the pH of the medium.
Under neutral or basic conditions, the ring-opening of this compound occurs via a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a potent nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring. The long-chain ether substituent introduces some steric bulk, which generally directs the nucleophilic attack to the less hindered terminal carbon of the oxirane ring. masterorganicchemistry.com
The reaction is initiated by the attack of the nucleophile, leading to the simultaneous cleavage of the C-O bond and the formation of an alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final product. masterorganicchemistry.com A variety of strong nucleophiles can be employed for this transformation.
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Amine | R-NH₂ | β-amino alcohol |
| Alkoxide | R-O⁻ | β-alkoxy alcohol |
| Thiolate | R-S⁻ | β-thioether alcohol |
The reaction with amines is of particular synthetic importance as it provides a direct route to β-amino alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov The reaction rate is influenced by steric factors; primary amines react more readily than secondary amines. semanticscholar.org
In the presence of an acid catalyst, the ring-opening of this compound is significantly accelerated. The first step in this mechanism is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group) and enhances the electrophilicity of the ring carbons. libretexts.org
The nature of the subsequent step depends on the substitution pattern of the epoxide. For a terminal epoxide like this compound, the reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. The positive charge on the protonated epoxide is not evenly distributed; a partial positive charge develops on the more substituted carbon atom. Consequently, the nucleophile, which can be weak under these conditions (e.g., water or an alcohol), preferentially attacks this more substituted carbon. libretexts.org
The reaction culminates in the formation of a 1,2-disubstituted product. For instance, acid-catalyzed hydrolysis with water yields a diol, while alcoholysis results in the formation of a β-alkoxy alcohol. libretexts.orgstackexchange.com
Table 2: Common Conditions for Acid-Catalyzed Ring Opening
| Catalyst | Nucleophile | Product Class |
|---|---|---|
| H₂SO₄ (catalytic) | H₂O | 1,2-Diol |
| H₂SO₄ (catalytic) | R-OH (e.g., Methanol) | β-alkoxy alcohol |
The regioselectivity of the ring-opening of this compound is a critical aspect of its reactivity and is dictated by the reaction mechanism.
Under basic/nucleophilic conditions (SN2): The nucleophile attacks the sterically less hindered carbon atom. For this compound, this is the terminal methylene (B1212753) (-CH₂) group of the oxirane ring. This regioselectivity is a classic feature of the SN2 mechanism, where steric hindrance plays a dominant role. masterorganicchemistry.com
Under acidic conditions (SN1-like): The nucleophile attacks the more substituted carbon atom, which is the methine (-CH-) group of the oxirane ring. This is because this carbon can better stabilize the partial positive charge that develops in the transition state after the initial protonation of the epoxide oxygen. libretexts.org
The stereochemistry of the ring-opening reaction is also highly specific. Both acid-catalyzed and base-catalyzed ring-openings proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This results in an anti-addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide. youtube.com
Polymerization Initiation Mechanisms
This compound, as a functionalized epoxide, can act as a monomer in ring-opening polymerization reactions to form polyethers. The most common mechanism for the polymerization of such long-chain alkyl glycidyl (B131873) ethers is anionic ring-opening polymerization (AROP). nih.gov
The initiation step in AROP involves a strong nucleophile, typically an alkoxide, which attacks the epoxide ring to form the initial propagating species. The polymerization then proceeds in a chain-growth manner, with the alkoxide end of the growing polymer chain attacking subsequent monomer units. This method allows for the synthesis of polyethers with controlled molecular weights and narrow molecular weight distributions. ethernet.edu.et The presence of the long alkyl side chain in the resulting polymer imparts significant hydrophobicity. nih.gov
Monomer-activated anionic polymerization is another technique that can be employed, where an activator like triisobutylaluminum (B85569) is used in conjunction with an onium salt initiator. This method can lead to fast and controlled polymerization of glycidyl ethers. researchgate.net
Substitution Reactions and Derivative Synthesis
The primary route for the synthesis of derivatives from this compound involves the ring-opening of the epoxide, which introduces new functional groups. The resulting products, such as β-amino alcohols or diols, can then be further modified. nih.govgoogle.com
For example, the reaction with primary or secondary amines yields β-amino alcohols. These compounds are versatile intermediates; the hydroxyl and amino groups can be further functionalized to create a wide range of more complex molecules. nih.gov Similarly, the diol produced from hydrolysis can be converted into various esters or ethers.
The synthesis of this compound itself is typically achieved through the reaction of the corresponding long-chain alcohol (methyltetradecanol) with epichlorohydrin (B41342) in the presence of a base and often a phase-transfer catalyst. d-nb.infochalmers.se This Williamson ether synthesis-type reaction is a common method for preparing glycidyl ethers. chalmers.se
Stability and Degradation Pathways under Various Chemical Environments
The stability of this compound is largely determined by the reactivity of the epoxide ring. In neutral, aprotic environments and in the absence of strong nucleophiles, the compound is relatively stable. However, its stability is compromised under certain conditions:
Acidic Conditions: The ether linkage in the side chain is generally stable to acidic conditions, but the epoxide ring is highly susceptible to acid-catalyzed cleavage, even with weak acids. stackexchange.com This can lead to hydrolysis to the corresponding diol if water is present.
Basic Conditions: The compound is stable in the presence of non-nucleophilic bases. However, strong nucleophilic bases will induce ring-opening. The ether bond in the side chain is generally resistant to cleavage by bases. stackexchange.com
Thermal Stability: The thermal degradation of the corresponding polyethers, such as poly(glycidyl ethers), typically involves the decomposition of the polyether backbone at elevated temperatures. For polyethers, this degradation can occur between 240 and 450 °C. researchgate.netmdpi.com The stability of the monomer itself is expected to be limited by the strained epoxide ring, which can potentially undergo rearrangement or polymerization upon heating.
The long alkyl chain is chemically robust and does not typically participate in degradation pathways under common chemical environments.
Polymerization Science and Materials Engineering with Methyltetradecyl Oxy Methyl Oxirane
Homopolymerization Pathways and Kinetics
The ring-opening polymerization (ROP) of oxiranes like [[(Methyltetradecyl)oxy]methyl]oxirane can proceed through cationic, anionic, or coordination mechanisms. Each pathway offers distinct advantages and challenges in controlling the polymer's molecular weight, dispersity, and microstructure.
Cationic ring-opening polymerization (CROP) of glycidyl (B131873) ethers is typically initiated by strong Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), or protic acids. tandfonline.comtandfonline.comgoogle.com The polymerization proceeds via an oxonium ion active center. However, the polymerization of glycidyl ethers through a cationic mechanism is often complicated by chain transfer reactions. tandfonline.comtandfonline.com
Chain transfer to the monomer is a significant side reaction that can limit the molecular weight of the resulting polymer. tandfonline.comtandfonline.com This process can occur through the abstraction of a proton from the monomer, leading to the formation of a new initiating species and consequently, a lower molecular weight polymer. The extent of this transfer reaction is influenced by factors such as monomer concentration and the dielectric constant of the solvent. tandfonline.comtandfonline.com For instance, increasing the solvent polarity has been shown to decrease the intensity of transfer reactions. tandfonline.com
A study on the CROP of a 2,3-disubstituted oxirane, 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, demonstrated that the molecular weight could be moderately controlled by adjusting the monomer-to-initiator ratio. researchgate.net This suggests that despite the challenges, some level of control can be achieved in cationic systems.
Anionic ring-opening polymerization (AROP) is a more controlled method for the polymerization of glycidyl ethers, often leading to polymers with predictable molecular weights and low dispersity. rsc.orgresearchgate.netd-nb.info This "living" polymerization technique allows for the synthesis of well-defined homopolymers and block copolymers. The polymerization is typically initiated by strong bases like alkali metal alkoxides.
For long-chain alkyl glycidyl ethers, such as dodecyl glycidyl ether (C12-AlkGE) and hexadecyl glycidyl ether (C16-AlkGE), a common challenge is the low reactivity. To overcome this, the addition of a crown ether, such as 18-crown-6, is often employed to chelate the counter-ion (e.g., K⁺) and enhance the reactivity of the propagating alkoxide chain end. rsc.orgresearchgate.netrsc.orgunipa.it This approach has been successfully used to synthesize homopolymers with molecular weights in the range of 4000 to 9000 g/mol and narrow dispersities. rsc.orgresearchgate.net
The polymerization temperature plays a crucial role in controlling side reactions. For instance, in the polymerization of allyl glycidyl ether, lower temperatures (e.g., 30 °C) can prevent the isomerization of the allyl side chains. nih.gov While this compound does not have an allyl group, this highlights the importance of temperature control in maintaining the desired polymer structure.
The table below summarizes the results of the anionic homopolymerization of long-chain alkyl glycidyl ethers, which serve as a model for this compound.
| Monomer | Initiator System | Molecular Weight ( g/mol ) | Dispersity (Đ) | Side Chain Melting Temp. (°C) | Reference |
| C12-AlkGE | K⁺/18-crown-6 | 4000 - 9000 | Narrow | 14 | rsc.orgresearchgate.net |
| C16-AlkGE | K⁺/18-crown-6 | 4000 - 9000 | Narrow | 43 | rsc.orgresearchgate.net |
Table 1: Anionic Homopolymerization of Long-Chain Alkyl Glycidyl Ethers.
Coordination polymerization offers another route to control the polymerization of epoxides. Catalysts such as calcium amide-alkoxide systems and dimetalcyanide (DMC) catalysts have been used for the polymerization of glycidyl ethers. rsc.orgresearchgate.net These catalysts can provide high activity and, in the case of DMC catalysts, lead to polymers with a narrow distribution of homologues compared to conventional alkaline catalysts like KOH. researchgate.net
Coordination catalysts can be particularly useful for producing high molecular weight polymers. For example, amphiphilic block copolymers of long-chain alkyl glycidyl ethers and ethylene (B1197577) oxide with molecular weights in the range of 130,000–160,000 g/mol have been synthesized using a calcium amide-alkoxide initiating system. d-nb.info However, these systems can sometimes result in broad molecular weight distributions. d-nb.info
Copolymerization Strategies and Resulting Architectures
Copolymerization of this compound with other monomers is a powerful strategy to tailor the properties of the final material, creating a range of polymer architectures from random and block copolymers to more complex structures.
The copolymerization of long-chain alkyl glycidyl ethers with more hydrophilic oxiranes, most notably ethylene oxide (EO), is a well-established method to produce amphiphilic copolymers. rsc.orgresearchgate.netd-nb.inforsc.orgrsc.orgrsc.org These copolymers can self-assemble in aqueous solutions to form micelles or hydrogels, making them interesting for various applications. rsc.orgresearchgate.net
The resulting copolymer architecture (i.e., random, gradient, or block) depends on the reactivity ratios of the comonomers and the polymerization method. d-nb.inforsc.org
Block Copolymers: Sequential anionic polymerization, where one monomer is polymerized to completion before the addition of the second, is a common method to synthesize well-defined ABA or AB block copolymers. rsc.orgresearchgate.netrsc.org For example, amphiphilic ABA triblock copolymers have been prepared with a central hydrophilic polyethylene (B3416737) glycol (PEG) block and outer hydrophobic poly(alkyl glycidyl ether) blocks. rsc.orgresearchgate.net
Random/Statistical Copolymers: When the reactivity ratios of the comonomers are close to one, a random or statistical copolymer is formed. Surprisingly, despite the steric bulk of the long alkyl side chain, the copolymerization of oleyl glycidyl ether (a C18 glycidyl ether) with ethylene oxide using anionic polymerization was found to be nearly ideally random. rsc.orgrsc.org This is attributed to the "crown ether-effect" of the glycidyl ether, where the oxygen atoms in the side chain can chelate the counter-ion, enhancing its reactivity. rsc.org A similar behavior would be expected for this compound.
The table below presents reactivity ratios for the anionic copolymerization of various glycidyl ethers with ethylene oxide.
| Glycidyl Ether Monomer | rEO | rGlycidyl Ether | Copolymer Type | Reference |
| Oleyl Glycidyl Ether (OlGE) | 1.27 | 0.78 | Nearly Random | rsc.orgrsc.org |
| 2-(Methylthio)ethyl Glycidyl Ether (MTEGE) | 0.92 | 1.06 | Random | acs.org |
Table 2: Reactivity Ratios for Anionic Copolymerization of Glycidyl Ethers with Ethylene Oxide (EO).
Copolymerization with functional oxiranes like glycidol (B123203) (a latent AB₂ monomer) can lead to hyperbranched copolymers with a high degree of branching. acs.org The degree of branching can be controlled by the comonomer ratio. acs.org
While less common for long-chain alkyl glycidyl ethers, copolymerization with non-epoxide monomers can be achieved if the monomer possesses a polymerizable group that is compatible with the ring-opening polymerization of the oxirane, or if orthogonal polymerization techniques are used.
For instance, a bifunctional monomer containing both an epoxide and a maleimide (B117702) group, maleimide glycidyl ether (MalGE), has been synthesized. nih.gov This allows for the selective polymerization of the epoxide via cationic ring-opening polymerization while preserving the maleimide for subsequent radical polymerization or "click" reactions. nih.gov This approach could be adapted to create copolymers of this compound with vinyl monomers like styrene (B11656) or acrylates.
Radical copolymerization of monomers like styrene with various functional acrylates has been extensively studied. chemrxiv.orgchemrxiv.org While not directly involving glycidyl ethers in the main chain, these studies demonstrate the versatility of copolymerization in creating materials with tailored properties. A potential strategy for incorporating this compound into such systems would be to first synthesize a derivative containing a radically polymerizable group, such as an acrylate (B77674) or methacrylate (B99206).
Structure-Property Relationships in Derived Polymeric Materials
The performance of polymeric materials derived from this compound is intrinsically linked to its chemical structure. The presence of the long tetradecyl side chain, in conjunction with the polyether backbone formed during polymerization, dictates the final properties of the material.
Influence of Alkyl Chain on Polymer Morphology and Functionality
The long C14 alkyl side chain in this compound plays a crucial role in determining the morphology of the resulting polymers. This hydrophobic chain influences the polymer's self-assembly and can lead to the formation of distinct microstructures. In some cases, long alkyl side chains can induce crystallinity in otherwise amorphous polyethers, leading to the formation of micellar or other ordered structures in solution and in the solid state. This can be leveraged to create thermo-responsive gels and other "smart" materials. The hydrophobic nature of the alkyl chain also imparts a degree of water repellency to the polymer.
The functionality of polymers derived from this oxirane is also heavily influenced by the alkyl chain. The long aliphatic chain can act as an internal plasticizer, increasing the flexibility of the polymer backbone. This is a key attribute for applications requiring materials that can withstand deformation without fracturing. Furthermore, the presence of these long, non-polar chains can enhance adhesion to non-polar substrates.
Impact on Thermal and Mechanical Properties
The incorporation of the long C14 alkyl chain has a significant impact on both the thermal and mechanical properties of the derived polymers. The flexibility imparted by the alkyl chain generally leads to a lower glass transition temperature (Tg) compared to polyethers with shorter side chains. Research on poly(alkyl glycidyl ether)s has shown a trend where increasing the alkyl chain length can decrease the Tg. For instance, studies on poly(allyl glycidyl ether) have demonstrated a decrease in Tg with the incorporation of alkyl groups. jscholaronline.org
The mechanical properties are also directly affected. The addition of long-chain alkyl glycidyl ethers as reactive diluents to epoxy resins generally leads to a decrease in tensile strength and modulus, but a significant increase in ductility and impact resistance. jscholaronline.orgresearchgate.netnih.gov This trade-off is a classic example of the structure-property relationship in polymers, where increased flexibility often comes at the expense of stiffness. However, for certain applications, such as toughened adhesives and flexible coatings, this modification is highly desirable.
Below is a table illustrating the general effects of increasing alkyl chain length on the properties of poly(alkyl glycidyl ether)s, which provides a strong indication of the expected properties for polymers derived from this compound.
| Property | Influence of Increasing Alkyl Chain Length | Expected Property for Poly(this compound) |
| Glass Transition Temperature (Tg) | Generally Decreases | Low |
| Tensile Strength | Generally Decreases | Moderate to Low |
| Elongation at Break | Generally Increases | High |
| Flexibility | Increases | High |
| Impact Strength | Increases | High |
| Hardness | Decreases | Low |
This table is based on general trends observed in poly(alkyl glycidyl ether)s and related polymers. Specific values for homopolymers of this compound are not widely available in the public domain.
Tailoring Chemical Resistance of Resultant Polymers
The chemical resistance of polymers derived from this compound is a key consideration for their application. When used as a reactive diluent in epoxy formulations, the long alkyl chain can influence the chemical resistance of the cured system. While the incorporation of monofunctional reactive diluents can sometimes slightly reduce solvent resistance due to a lower crosslink density, it has been observed that acid resistance can be improved. atamanchemicals.comatamanchemicals.com
Development of Reactive Diluents for Epoxy Resins
One of the primary industrial applications of this compound and its close analogs, such as C12-C14 alkyl glycidyl ethers, is as a reactive diluent for high-viscosity epoxy resins. atamanchemicals.comatamanchemicals.comnagase.com Epoxy resins, while offering excellent performance, can be challenging to process due to their high viscosity. Reactive diluents are incorporated into the formulation to reduce viscosity, making them easier to handle and apply. nagase.com
Unlike non-reactive diluents, which can migrate out of the cured polymer over time and negatively impact properties, reactive diluents have an epoxide group that allows them to co-react with the epoxy resin and curing agent. nagase.com This covalent bonding into the polymer network ensures they are a permanent part of the final material.
The use of this compound as a reactive diluent offers several advantages:
Viscosity Reduction: The long alkyl chain helps to significantly lower the viscosity of the epoxy formulation, improving flow and workability. nagase.com
Improved Flexibility and Impact Resistance: The flexible nature of the alkyl chain is imparted to the cured epoxy, increasing its toughness and resistance to cracking. atamanchemicals.comnagase.com
Enhanced Adhesion: The non-polar alkyl chain can improve adhesion to a variety of substrates. atamanchemicals.com
Good Wetting Characteristics: These diluents can improve the wetting of fillers and reinforcements within the epoxy matrix. atamanchemicals.com
The table below summarizes the typical effects of adding a long-chain alkyl glycidyl ether as a reactive diluent to a standard epoxy resin system.
| Property | Effect of Adding this compound |
| Viscosity of Uncured Resin | Significantly Decreased |
| Pot Life | Generally Increased |
| Tensile Strength of Cured Resin | Decreased |
| Flexural Strength of Cured Resin | Decreased |
| Elongation at Break of Cured Resin | Increased |
| Impact Strength of Cured Resin | Increased |
| Chemical Resistance | Good, with improved acid resistance |
This table represents general trends. The exact property changes depend on the specific epoxy resin, curing agent, and the concentration of the reactive diluent used.
Integration into Composite Material Systems
The use of these modified epoxy systems can lead to composite materials with:
Improved Impact Resistance: The toughened matrix is better able to absorb and dissipate energy from impacts, reducing the likelihood of delamination and fiber breakage. atamanchemicals.com
Enhanced Durability: The increased flexibility can improve the fatigue life of the composite material under cyclic loading.
Good Chemical and Environmental Resistance: The inherent chemical resistance of the modified epoxy protects the composite from degradation in harsh environments. atamanchemicals.comnagase.com
These attributes make composites formulated with this compound-modified epoxy resins suitable for a range of applications, including automotive components, sporting goods, and protective coatings for infrastructure. nagase.com
Applications of Methyltetradecyl Oxy Methyl Oxirane in Specialized Chemical Systems
Role as Chemical Intermediates in Advanced Organic Synthesis
The primary utility of [[(Methyltetradecyl)oxy]methyl]oxirane as a chemical intermediate stems from the high reactivity of its three-membered epoxide ring. ontosight.airsc.org This strained ring readily undergoes nucleophilic ring-opening reactions with a wide variety of compounds, including amines, alcohols, thiols, and carboxylic acids. thieme-connect.dejsynthchem.com This reactivity allows for the introduction of the 1-([2-(methyltetradecyl)oxy]methyl)-2-hydroxyethyl moiety into a diverse range of molecular structures. atamanchemicals.com
The reaction is a cornerstone for synthesizing complex molecules and functional materials. rsc.org For instance, the reaction with amines yields amino alcohols, while reaction with alcohols produces ether alcohols. These transformations are fundamental in creating building blocks for various applications, including the synthesis of non-ionic surfactants and other specialty chemicals where the long alkyl chain imparts specific hydrophobic properties. atamanchemicals.comd-nb.info The epoxide ring-opening is highly efficient and can be controlled to produce specific 1,2-difunctionalized products, making it a versatile tool for synthetic chemists. thieme-connect.dejsynthchem.com
Table 1: Representative Ring-Opening Reactions of this compound This table is illustrative of the general reactivity of alkyl glycidyl (B131873) ethers.
| Nucleophile | Reagent Class | Resulting Functional Group | Significance in Synthesis |
|---|---|---|---|
| R-NH₂ | Primary Amine | Secondary Amino Alcohol | Building block for polymers, surfactants, and chelating agents. |
| R-OH | Alcohol/Phenol | Ether Alcohol | Intermediate for non-ionic surfactants and emulsifiers. jsynthchem.com |
| R-SH | Thiol | Thioether Alcohol | Used in "thiol-epoxy" click chemistry for polymer synthesis and modification. rsc.org |
| R-COOH | Carboxylic Acid | Hydroxy Ester | Creates functional esters used in plasticizers and coatings. thieme-connect.de |
Contributions to Advanced Materials Science Beyond Bulk Polymers
Beyond its role in creating the backbone of bulk polymers, this compound makes significant contributions to materials science as a functional additive that modifies surfaces and material properties at a molecular level.
The amphiphilic nature of this compound, with its hydrophobic C15 alkyl chain and reactive, somewhat hydrophilic oxirane head, makes it an effective surface modification agent. ontosight.ai It functions as a reactive surfactant that can migrate to interfaces, lowering the surface tension of a system. pcimag.comatamanchemicals.com Unlike conventional surfactants, its epoxide group can form a covalent bond with active sites on a substrate surface (e.g., hydroxyl groups on glass or metal oxides), resulting in a permanent modification. mdpi.com This grafting process can dramatically alter the surface properties, typically imparting a highly hydrophobic character. The covalent attachment ensures the modification is durable and does not leach out over time. Studies on similar fluoroalkyl methacrylate (B99206) and glycidyl methacrylate copolymers have shown that incorporating glycidyl groups is key for covalent fixation, and that these modifications can reduce the surface free energy of a material by more than three times. mdpi.com
Table 2: Research Findings on Surface Energy Reduction Using Glycidyl-Functionalized Copolymers Data based on analogous studies of glycidyl methacrylate (GMA) and fluoroalkyl methacrylate (FMA) copolymers on smooth surfaces. mdpi.com
| Copolymer Composition | Water Contact Angle (°) | Surface Free Energy (SFE) (mN/m) |
|---|---|---|
| Poly-GMA Homopolymer | 70 | 41.3 |
| Copolymer (33% FMA) | 98 | 16.2 - 26.5 |
| Copolymer (66% FMA) | 105 | 13.1 - 16.1 |
| Poly-FMA Homopolymer | 111 | 13.0 |
In the context of thermosetting polymers like epoxy resins, this compound functions as a reactive diluent. atamanchemicals.comwikipedia.org High-performance epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), are often highly viscous, making them difficult to process. atamanchemicals.comresearchgate.net This compound is added to formulations to reduce viscosity, improving handling and applicability. wikipedia.orgsarvsabzapadana.com
As a reactive diluent, its epoxide group participates in the curing reaction with the hardener (e.g., a polyamine), becoming a permanent part of the cross-linked polymer network. atamanchemicals.comdtic.mil This integration prevents the additive from migrating out of the cured material, which can be an issue with non-reactive diluents. The incorporation of its long, flexible aliphatic chain into the rigid epoxy network modifies the final material properties, typically increasing flexibility, enhancing impact strength, and improving adhesion to nonpolar substrates. atamanchemicals.comsarvsabzapadana.com
Table 3: Effects of Alkyl Glycidyl Ether (AGE) as a Reactive Diluent in Epoxy Formulations This table summarizes general findings on the use of long-chain AGEs in industrial specialties. atamanchemicals.comsarvsabzapadana.com
| Property | Effect of AGE Addition | Rationale |
|---|---|---|
| Viscosity | Significant Reduction | The low viscosity of the diluent reduces the overall viscosity of the resin mixture. atamanchemicals.com |
| Flexibility / Impact Strength | Increase | The long aliphatic chain introduces flexibility into the rigid cross-linked network. atamanchemicals.comsarvsabzapadana.com |
| Adhesion (to nonpolar surfaces) | Improvement | The hydrophobic alkyl chain improves wetting and interaction with nonpolar substrates. atamanchemicals.com |
| Chemical Resistance | Slight Decrease | The reduction in cross-link density can sometimes slightly lower solvent resistance. atamanchemicals.com |
| Pot Life | Increase | The aliphatic chain can increase the working time of the epoxy system. atamanchemicals.com |
Utilization in Bio-Inspired and Biocompatible Material Development (non-biomedical device focus)
Polyethers, particularly derivatives of poly(ethylene glycol) and polyglycerol, are well-regarded for their biocompatibility. acs.orgrsc.org this compound serves as a key monomer for synthesizing advanced, biocompatible polyethers with tunable properties. acs.org Through anionic ring-opening copolymerization with hydrophilic monomers like ethylene (B1197577) oxide or protected glycidol (B123203), amphiphilic copolymers can be created. d-nb.inforsc.orgresearchgate.net These polymers combine the biocompatibility of the polyether backbone with the hydrophobic nature of the methyltetradecyl side chains.
This structure is bio-inspired, mimicking the amphiphilic nature of lipids and certain proteins. In aqueous solutions, these polymers can self-assemble into complex structures such as micelles or form supramolecular hydrogels. d-nb.inforesearchgate.net Such materials are of interest for developing functional coatings for applications like cell sheet engineering, where controlling the surface hydrophilicity is crucial, or for creating novel soft materials where biocompatibility is a prerequisite. acs.org The synthesis of copolymers from ethyl glycidyl ether and other functional glycidyl ethers has been shown to produce biocompatible materials with tunable thermoresponsive behavior, highlighting the versatility of this material class. rsc.org
Advancements in Click Chemistry Methodologies
"Click chemistry" describes a class of reactions that are highly efficient, specific, high-yielding, and tolerant of various functional groups. ontosight.ai The nucleophilic ring-opening of epoxides, particularly with nucleophiles like thiols and amines, is widely regarded as a "click" or "click-like" reaction. rsc.orgnih.gov This is due to its fulfillment of many click criteria: it proceeds under mild conditions, offers high yields, and generates a specific linkage (e.g., a β-hydroxy thioether or β-hydroxy amine) with minimal byproducts. rsc.org
The use of this compound in this context allows for the precise and efficient covalent attachment of the large lipophilic group onto polymers, surfaces, or biomolecules. acs.org For example, a polymer scaffold containing pendant thiol or amine groups can be readily functionalized by reacting it with this oxirane. rsc.org This "click" approach is instrumental in designing and synthesizing complex, well-defined materials, such as functional hydrogel particles or polymers with specific side-chain functionalities for advanced applications. rsc.orgnih.gov
Table 4: Characteristics of Epoxide Ring-Opening as a "Click" Reaction
| "Click" Chemistry Principle | Application to Epoxide Ring-Opening |
|---|---|
| High Yield | The reaction is typically high-yielding, often approaching quantitative conversion. rsc.org |
| Stereospecificity | The reaction proceeds with a defined stereochemical outcome (e.g., Sₙ2 inversion). thieme-connect.de |
| Simple Reaction Conditions | Can often be performed at room temperature in various solvents, sometimes base-catalyzed. rsc.org |
| Readily Available Starting Materials | Epoxides and common nucleophiles (amines, thiols) are widely available. |
| No or Inoffensive Byproducts | The reaction is an addition reaction, so no byproducts are generated. |
| High Specificity (Orthogonality) | The epoxide ring reacts specifically with strong nucleophiles, often leaving other functional groups intact. rsc.org |
Formulation Components in Industrial Specialties (e.g., resins, adhesives, coatings)
In industrial settings, this compound is a key formulation component, primarily in epoxy-based systems such as high-performance coatings, adhesives, and casting resins. ontosight.aiatamanchemicals.comsarvsabzapadana.com Its principal role is that of a reactive diluent, added to decrease the viscosity of thick epoxy resins. wikipedia.org This modification is crucial for improving the workability of the resin, allowing for easier mixing, better substrate wetting, and smoother application by brush, roller, or spray. atamanchemicals.com
By reacting into the polymer matrix during the curing process, it becomes a permanent part of the final product. atamanchemicals.com This covalent bonding is a significant advantage over non-reactive diluents, which can evaporate or leach out, compromising long-term performance. The inclusion of the methyltetradecyl group enhances several material properties: it increases the flexibility and toughness of the typically brittle epoxy matrix, improves adhesion to plastics and other nonpolar surfaces, and can increase the hydrophobicity and water repellency of a coating. atamanchemicals.comsarvsabzapadana.com These attributes make it invaluable for formulating solvent-free or high-solids coatings, industrial adhesives with improved peel strength, and flexible potting compounds. atamanchemicals.com
Surfactant and Emulsifier Applications in Non-Agricultural/Industrial Contexts
The chemical structure of this compound, featuring a long, hydrophobic alkyl chain and a polar oxirane (epoxide) ring, imparts amphiphilic properties that make it and related long-chain alkyl glycidyl ethers (AGEs) effective non-ionic surfactants and emulsifiers. While widely used as reactive diluents in industrial epoxy resin systems, their utility extends to specialized chemical systems in non-industrial contexts, particularly in the formulation of personal care and cosmetic products. biosynth.comcymitquimica.comwikipedia.org In these applications, the molecule's ability to reduce interfacial tension between immiscible liquids, such as oil and water, is paramount.
The primary role of these compounds in cosmetic science is to act as emulsifiers, which are essential for creating and stabilizing emulsions—the basis for a vast range of products like creams, lotions, and other skincare formulations. google.comnih.gov The hydrophobic tail (the methyltetradecyl group) orients itself within the oil phase of an emulsion, while the hydrophilic head (the glycidyl ether group) associates with the water phase, forming a stabilizing film at the oil-water interface. This action prevents the coalescence of droplets and subsequent phase separation, ensuring product homogeneity and longevity. nih.gov
Research into structurally similar compounds, such as α-mono(methyl-branched alkyl) glyceryl ethers, for skin care compositions highlights their advantages as emulsifiers. google.com These related ethers are noted for being liquid at room temperature, possessing high chemical stability due to the absence of ester bonds or double bonds, and providing excellent emulsion stabilization effects. google.com They contribute to a desirable texture, luster, and a pleasant application feel without causing skin irritation, making them highly suitable for cosmetic preparations designed to protect and moisturize the skin. google.com
The performance of this compound as an emulsifier is influenced by its physical properties and its interaction with other components in a formulation. The long alkyl chain enhances its compatibility with a wide variety of oils commonly used in cosmetics. ellemental.com Furthermore, polymers derived from long-chain alkyl glycidyl ethers can be synthesized to create amphiphilic polyethers, which are of significant interest as co-surfactants and viscosity enhancers in aqueous solutions and specialized biomedical applications. researchgate.net
Detailed Research Findings
Detailed studies and patent literature on closely related long-chain alkyl glycidyl ethers provide insight into the performance of this compound in non-industrial applications. A key finding is their utility in forming stable oil-in-water (O/W) or water-in-oil (W/O) emulsions, which are fundamental to many cosmetic products. google.com A patent for a skin care composition utilizing an α-mono(methyl-branched alkyl) glyceryl ether demonstrated its effectiveness in creating stable milky lotions and creams. google.com The resulting emulsions exhibited good texture and a positive sensory experience upon application to the skin. google.com
The effectiveness of these emulsifiers allows for the creation of products with varying consistencies, from light lotions to rich creams, by adjusting the concentration of the oil phase, which can range from 1% to 60% by weight. google.com The emulsifier itself is typically incorporated at concentrations ranging from 0.1% to 30% by weight. google.com The table below summarizes the physical properties of a commercially available mixture of dodecyl and tetradecyl glycidyl ethers, which serves as a relevant proxy for this compound.
Table 1: Physical and Chemical Properties of Related C12-C14 Alkyl Glycidyl Ethers
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless Liquid / White Powder | atamanchemicals.comnacchemical.com |
| Molecular Formula | C₁₇H₃₄O₂ (for Tetradecyl glycidyl ether) | nacchemical.comchemspider.com |
| Density | ~0.89 g/mL at 25°C | atamanchemicals.comthegoodscentscompany.com |
| Viscosity | 6-15 mPa·s | atamanchemicals.com |
| Refractive Index | ~1.447 at 20°C | chemicalbook.com |
| Flash Point | > 110°C | thegoodscentscompany.com |
The following table presents an exemplary formulation for a skin cream based on patent data for a related methyl-branched alkyl glyceryl ether, illustrating its role within a cosmetic system. google.com This demonstrates the practical application and typical co-ingredients used alongside this class of emulsifiers.
Table 2: Exemplary Skin Cream Formulation Using a Related Emulsifier
| Ingredient | Function | Percentage by Weight (%) |
|---|---|---|
| α-mono(methyl-branched alkyl) glyceryl ether | Primary Emulsifier | 5.0 |
| Squalane | Oil Phase / Emollient | 10.0 |
| Vaseline | Oil Phase / Occlusive | 5.0 |
| Propylene Glycol | Humectant | 5.0 |
| Perfume | Fragrance | 0.3 |
| Antiseptic | Preservative | 0.1 |
| Purified Water | Aqueous Phase | 74.6 |
Source: Adapted from patent EP0025302B1. google.com
Theoretical and Computational Investigations of Methyltetradecyl Oxy Methyl Oxirane
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. researchgate.net These calculations can determine molecular orbital energies, charge distributions, and other key electronic properties that govern a molecule's reactivity.
For an alkyl glycidyl (B131873) ether like [[(Methyltetradecyl)oxy]methyl]oxirane, the electronic structure of the oxirane (epoxide) ring is of primary interest. The strained three-membered ring and the presence of a highly electronegative oxygen atom create a unique electronic environment. Calculations on simpler analogous, such as methyl glycidyl ether, reveal a significant polarization of the C-O bonds in the epoxide ring. The oxygen atom carries a substantial negative partial charge, while the two carbon atoms of the ring bear positive partial charges. This charge distribution makes the ring carbons electrophilic and susceptible to attack by nucleophiles.
Table 1: Illustrative Calculated Electronic Properties for a Model Glycidyl Ether (Methyl Glycidyl Ether) using DFT (B3LYP/6-31G)*
| Property | Value | Description |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.7 eV | An indicator of chemical reactivity and kinetic stability. |
| Partial Charge on Epoxide Oxygen | -0.45 e | Reflects the high electron density on the oxygen atom. |
| Partial Charge on Substituted Epoxide Carbon | +0.18 e | Indicates the electrophilic nature of this carbon atom. |
| Partial Charge on Unsubstituted Epoxide Carbon | +0.15 e | Indicates the electrophilic nature of this carbon atom. |
| Dipole Moment | 1.9 D | A measure of the overall polarity of the molecule. |
| Note: These values are for a simplified model compound and serve to illustrate the expected electronic characteristics. The actual values for this compound would vary slightly. |
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. researchgate.netacs.org For this compound, MD simulations are particularly valuable for investigating its polymerization into poly(glycidyl ether)s. These simulations can provide detailed insights into polymer chain growth, conformation, and interactions with other molecules. mdpi.comresearchgate.net
An MD simulation of the polymerization process would typically start with a simulation box containing multiple monomers of this compound, an initiator molecule (e.g., a strong acid or base), and potentially a solvent. mdpi.com The interactions between all atoms are described by a force field, a set of parameters and equations that approximate the potential energy of the system. researchgate.net By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, revealing the dynamics of the system.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of Poly(glycidyl ether) Formation
| Parameter | Typical Value / Method | Purpose |
| Force Field | AMBER, COMPASS, or DREIDING | Describes the interatomic potentials and energies of the system. researchgate.net |
| System Composition | Monomers, Initiator, Solvent (optional) | Represents the initial state of the chemical reaction. |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions that mimic a real-world laboratory environment. |
| Temperature | 298 K - 400 K | Set to reflect experimental polymerization conditions. |
| Pressure | 1 atm | Standard atmospheric pressure. |
| Time Step | 1 - 2 femtoseconds (fs) | The interval at which the system's state is calculated. |
| Simulation Duration | 20 - 100 nanoseconds (ns) | The total time over which the polymerization process is observed. mdpi.com |
| Note: These parameters are illustrative and would be optimized for the specific study of this compound polymerization. |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of chemical reactions, such as the ring-opening of the epoxide in this compound, requires detailed knowledge of the reaction pathway and the energetics of any transition states. Computational methods can be used to model these pathways, identify intermediate structures, and calculate the activation energies required for the reaction to proceed. msu.edu
The ring-opening of epoxides can be catalyzed by both acids and bases, and the mechanism differs significantly between the two. pressbooks.pub
Acid-Catalyzed Opening: In the presence of an acid, the epoxide oxygen is first protonated, forming a highly reactive oxonium ion. researchgate.net The nucleophile then attacks one of the two electrophilic carbons. The transition state for this reaction has significant carbocation-like character. pressbooks.publibretexts.org Consequently, the nucleophile preferentially attacks the more substituted carbon atom if it can better stabilize the developing positive charge. For a terminal epoxide like this compound, attack would occur at the more substituted secondary carbon.
Base-Catalyzed Opening: Under basic or nucleophilic conditions, the reaction proceeds via a direct S(_N)2 mechanism. lumenlearning.com The nucleophile attacks one of the epoxide carbons, simultaneously breaking the C-O bond. Due to steric hindrance, the attack occurs at the less substituted (primary) carbon atom. pressbooks.pub The transition state is a concerted process without a discrete intermediate.
Computational modeling can map the potential energy surface for these reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (Ea) can be calculated. This value is crucial for predicting the reaction rate. For this compound, the bulky side chain would likely have a steric influence on the transition state, potentially affecting the activation energy compared to smaller glycidyl ethers.
Table 3: Representative Calculated Activation Energies for Epoxide Ring-Opening
| Reaction Type | Nucleophile | Model Epoxide | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed | Cl⁻ | Protonated Methyloxirane | ~15 - 20 |
| Base-Catalyzed | OH⁻ | Methyloxirane | ~22 - 27 |
| Polymerization (Cationic) | Growing Polymer Chain | Methyloxirane | ~12 - 18 |
| Note: These are approximate values for a model system to illustrate the relative energies. The actual activation energies for this compound would depend on the specific reactants, solvent, and computational method used. The general trend is that acid-catalyzed pathways have lower activation barriers than base-catalyzed ones. |
Predictive Studies on Structure-Reactivity Correlations
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies, aim to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. nih.gov For a series of related compounds like alkyl glycidyl ethers, QSAR can be used to predict the reactivity of a new compound like this compound based on its calculated molecular descriptors.
The reactivity of epoxides is largely governed by a combination of electronic effects (the electrophilicity of the ring carbons) and steric effects (the accessibility of those carbons to a nucleophile). nih.gov The long, branched methyltetradecyl chain of the target molecule will significantly influence its reactivity through several mechanisms. Its large size will create steric hindrance, potentially slowing down reactions at the epoxide ring compared to less bulky analogues. Furthermore, its significant hydrophobicity will affect the molecule's solubility and how it interacts with catalysts and other reactants in a given solvent system. d-nb.info
A QSAR model for the reactivity of alkyl glycidyl ethers might use descriptors such as:
logP: The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.
Molecular Weight (MW): A measure of the molecule's size.
Calculated Charges: Partial charges on the epoxide atoms, as determined by quantum mechanics.
Steric Descriptors: Parameters that quantify the bulkiness of the alkyl side chain.
Studies on other epoxides have successfully used a "Relative Alkylation Index" (RAI), which combines kinetic data (log k) with hydrophobicity data (logP), to predict potency in biological contexts like skin sensitization. acs.org A similar approach could be used to model the chemical reactivity of this compound in polymerization or other chemical transformations. The model would predict that its high hydrophobicity and steric bulk are the dominant factors influencing its reactivity profile.
Table 4: Illustrative Structure-Reactivity Descriptors for a Series of Alkyl Glycidyl Ethers
| Compound | Alkyl Chain | Molecular Weight ( g/mol ) | Calculated logP | Predicted Relative Reactivity |
| Methyl Glycidyl Ether | -CH₃ | 88.11 | 0.1 | High |
| Ethyl Glycidyl Ether | -CH₂CH₃ | 102.13 | 0.5 | High |
| Butyl Glycidyl Ether | -(CH₂)₃CH₃ | 130.18 | 1.5 | Medium |
| Dodecyl Glycidyl Ether | -(CH₂)₁₁CH₃ | 242.42 | 5.4 | Low |
| This compound | Branched C₁₅H₃₁ | 298.52 | ~6.8 (Estimated) | Very Low (Sterically Hindered) |
| Note: The relative reactivity is a qualitative prediction based on the principle that increasing steric bulk and hydrophobicity generally decrease the reaction rate for epoxides in many common solvent systems. |
Biochemical Interactions and Enzymatic Transformations Non Human Biological Systems
Interactions with Non-Human Cellular Components
Long-chain alkyl glycidyl (B131873) ethers, due to their hydrophobic nature, are likely to interact with the lipid-rich cell membranes of microorganisms. researchgate.netd-nb.info This interaction is a crucial first step, facilitating the transport of the compound into the cell for subsequent enzymatic action. The long alkyl chain can intercalate into the lipid bilayer, potentially altering membrane fluidity and permeability.
In bacteria, ether phospholipids (B1166683) are significant components of the cell membrane, especially in anaerobic species. nih.gov The presence of exogenous ether-linked compounds like [[(Methyltetradecyl)oxy]methyl]oxirane could influence the dynamics of these native membrane lipids. Studies on epoxy resins have shown that certain bacteria can adhere to and modify the surface of these materials, suggesting a direct physical interaction that precedes degradation. nih.govmdpi.com For instance, a synergistic relationship between Rhodococcus rhodochrous and Ochrobactrum anthropi has been observed to be necessary for the degradation of epoxy resin, indicating complex cell-to-cell and cell-to-substrate interactions. nih.gov
Enzymatic Degradation Pathways in Environmental Contexts
The environmental degradation of this compound is expected to proceed through two primary enzymatic pathways: the cleavage of the ether bond and the opening of the oxirane ring.
The cleavage of the ether linkage in alkyl ethers is a known microbial process. Bacteria from the genus Rhodococcus have demonstrated the ability to degrade various ethers by targeting the Cα-methylene moiety adjacent to the ether oxygen. nih.gov This initial oxidation leads to an unstable hemiacetal that spontaneously decomposes, breaking the ether bond. A similar mechanism is observed in the degradation of lignin-related ether compounds. rsc.org The long alkyl chain of this compound may influence the rate of this degradation, with some studies suggesting that longer chains can decrease the rate of oxidation, possibly due to reduced water solubility or enzyme affinity.
The oxirane (epoxide) ring is a reactive functional group susceptible to enzymatic attack. Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. This is a common detoxification pathway in many organisms. Additionally, some microbial systems have been shown to reduce the epoxide moiety to an olefin, a reaction observed in the rumen of cattle. nih.gov The degradation of glycidol (B123203) and glycidyl nitrate, which also contain epoxide rings, is accelerated by microbial activity, leading to the formation of glycerol (B35011) derivatives. asm.orgnih.gov
The table below summarizes findings on the microbial degradation of related ether and epoxy compounds.
| Microorganism(s) | Substrate(s) | Key Degradation Steps & Enzymes | Reference(s) |
| Rhodococcus rhodochrous & Ochrobactrum anthropi | Epoxy Resin | Synergistic degradation; oxidation of methyl groups on Bisphenol A. | nih.govmdpi.com |
| Rhodococcus sp. strain DEE5151 | Diethyl ether, Dibenzyl ether | Oxidation of Cα-methylene adjacent to ether bond. | nih.gov |
| Pseudomonas sp. 4-5-3 | Ethylene (B1197577) glycol monoalkyl ethers | Oxidation to corresponding carboxylic acids (e.g., ethoxyacetic acid). | nih.gov |
| Sphingobium sp. SYK-6 | Lignin (β-O-4 aryl ether linkages) | Cα-dehydrogenase (LigD), β-etherase (LigF), Glutathione lyase (LigG). | rsc.org |
| Rumen Microbes | Dieldrin (an epoxide) | Reduction of epoxide to an olefin. | nih.gov |
Biotransformation Studies by Microorganisms
Biotransformation studies have highlighted the versatility of microorganisms in metabolizing compounds structurally related to this compound. Rhodococcus species are well-documented for their broad metabolic capabilities, including the degradation of hydrophobic compounds like alkanes and various aromatic compounds. nih.govnih.gov Their robust enzymatic systems, including oxidoreductases, make them prime candidates for the biotransformation of long-chain alkyl glycidyl ethers. nih.gov
For example, Rhodococcus erythropolis is used in the industrial-scale kinetic resolution of racemic iso-propylideneglycerol through oxidation, demonstrating its ability to act on ether-containing structures. nih.gov The aldoxime-nitrile pathway in Rhodococcus is also indicative of its diverse metabolic machinery for processing organic compounds. nih.gov
Ochrobactrum anthropi, working in concert with Rhodococcus rhodochrous, contributes to the breakdown of complex epoxy resins. nih.gov While the specific enzymatic contributions of each species in the consortium are not fully elucidated, it underscores the importance of microbial consortia in the degradation of recalcitrant compounds.
The general pathway for the biotransformation of this compound by such microorganisms would likely involve initial oxidation of the long alkyl chain or the opening of the epoxide ring, followed by further breakdown into smaller, more easily metabolized molecules.
Metabolic Fates in Model Organisms (excluding human and direct toxicity)
In non-human model organisms, the metabolism of long-chain alkyl ethers and related compounds provides insights into the potential fate of this compound. In mammals, the metabolism of ether glycerolipids involves the generation of fatty aldehydes. nih.gov The long-chain alkyl group is cleaved and can enter the fatty acid metabolic pool. nih.gov
A study on the fish parasite Paratenuisentis ambiguus showed that long-chain fatty alcohols, which are structurally similar to the alkyl portion of the target compound, are oxidized to the corresponding fatty acids and incorporated into various lipids. wikipedia.org This suggests that the tetradecyl group of this compound could be similarly processed.
The metabolism of n-butyl glycidyl ether, a shorter-chain analogue, results in the formation of butoxyacetic acid and other related compounds, indicating cleavage of the ether linkage and further oxidation. wikipedia.org While the long chain of this compound will influence its physical properties and bioavailability, the fundamental metabolic pathways are expected to be analogous.
The table below summarizes the metabolic products of related glycidyl ethers in model organisms.
| Compound | Model Organism | Metabolic Products | Reference |
| n-Butyl glycidyl ether | Not specified (renal metabolism) | Butoxyacetic acid, 3-butoxy-2-hydroxypropionic acid, 3-butoxy-2-acetylaminopropionic acid | wikipedia.org |
Advanced Analytical Methodologies for Characterization of Methyltetradecyl Oxy Methyl Oxirane and Its Derivatives
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental for the structural elucidation and confirmation of [[(Methyltetradecyl)oxy]methyl]oxirane.
Nuclear Magnetic Resonance (NMR) Spectroscopy is used for detailed structural analysis.
¹H NMR spectra would confirm the presence of key protons, including those on the oxirane ring, the methylene (B1212753) group of the glycidyl (B131873) ether, the long alkyl chain, and the terminal methyl groups. Protons of the epoxide ring are typically observed as a characteristic multiplet in the 2.5-3.5 ppm range.
¹³C NMR provides information on the carbon skeleton. researchgate.net Characteristic signals would include those for the oxirane carbons (typically around 44-51 ppm), the ether-linked carbons, and the numerous distinct carbons of the long methyltetradecyl chain. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy is employed to identify functional groups. The Attenuated Total Reflectance (ATR) technique is often used. researchgate.net
The key characteristic absorption band for the epoxide group is the asymmetric ring stretching, which appears around 915-810 cm⁻¹.
A strong C-O-C stretching band for the ether linkage is expected around 1100 cm⁻¹. researchgate.net
Strong C-H stretching bands from the long alkyl chain would be prominent in the 2850-2960 cm⁻¹ region.
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. researchgate.netresearchgate.net The molecular weight for C18H36O2 is 284.48 g/mol . mdpi.com The fragmentation pattern would likely involve cleavage at the ether linkage and characteristic losses from the alkyl chain.
| Technique | Expected Key Signals / Features | Reference Analogs |
|---|---|---|
| ¹H NMR | ~2.5-3.5 ppm (oxirane ring protons), ~3.3-3.7 ppm (-O-CH₂-), ~0.8-1.6 ppm (alkyl chain protons) | Methyloxirane springerprofessional.de, Menthyl 3-(4-methoxyphenyl) oxirane-carboxylate researchgate.net |
| ¹³C NMR | ~44-51 ppm (oxirane carbons), ~70-75 ppm (-O-CH₂-), ~14-32 ppm (alkyl chain carbons) | Oxirane, 2-((tetradecyloxy)methyl)- researchgate.net, 2-[(3,5-dimethylphenoxy)methyl]oxirane (B31052) researchgate.net |
| IR Spectroscopy | ~915-810 cm⁻¹ (epoxide ring), ~1100 cm⁻¹ (C-O-C stretch), ~2900 cm⁻¹ (C-H stretch) | Oxirane, [(1-methylethoxy)methyl]- scispace.com, Oxirane, 2-((tetradecyloxy)methyl)- researchgate.net |
| Mass Spectrometry | Molecular Ion Peak (e.g., m/z 284 for C₁₈H₃₆O₂), fragmentation of alkyl chain and ether bond | Oxirane, [[(2-ethylhexyl)oxy]methyl]- researchgate.net, Oxirane, 2-((tetradecyloxy)methyl)- researchgate.net |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for purity assessment.
A reverse-phase UPLC method, for example, can be developed for the separation and determination of the main compound and its process-related impurities. tandfonline.com
Such methods are typically validated according to International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision. tandfonline.com
Detection is commonly performed using a photodiode array (PDA) or UV detector, although compounds like alkyl glycidyl ethers with no strong chromophore may require alternative detectors like a charged aerosol detector (CAD) or refractive index (RI) detector.
Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile and thermally stable compounds like this compound. researchgate.net
GC can effectively separate isomers and assess purity based on peak area percentage.
The identification of impurities can be achieved by comparing retention times with standards or by library matching of mass spectra obtained from GC-MS analysis. nih.govatamanchemicals.com
Column Chromatography using adsorbents like silica (B1680970) gel is a standard preparative technique for the purification of the compound on a laboratory scale. youtube.com
| Technique | Primary Application | Common Column/Detector | Key Advantages |
|---|---|---|---|
| HPLC / UPLC | Purity determination, quantification of impurities | C18 reverse-phase column / PDA, CAD, RI | High resolution, suitable for non-volatile impurities, established validation protocols. tandfonline.com |
| GC-FID / GC-MS | Purity assessment, isomer separation, impurity identification | Capillary column (e.g., 5% phenyl polysiloxane) / FID, MS | High efficiency for volatile compounds, MS provides structural information for identification. researchgate.netnih.gov |
| Column Chromatography | Purification and isolation | Silica gel / (Eluent monitoring by TLC) | Scalable for purification from lab to pilot scale. youtube.com |
Thermogravimetric Analysis and Differential Scanning Calorimetry of Polymeric Products
When this compound is used as a monomer or reactive modifier in polymerization, the resulting polymeric products are analyzed by thermal methods to determine their stability and transition behaviors.
Differential Scanning Calorimetry (DSC) is a critical technique for characterizing the thermal transitions of polymers. mdpi.com
It is used to measure the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. atamanchemicals.com The incorporation of the long, flexible methyltetradecyl chain is expected to lower the Tg of a polymer system, acting as a plasticizer.
DSC also detects melting (Tm) and crystallization (Tc) temperatures and their associated enthalpies in semi-crystalline polymers. mdpi.com
For polymer blends, the presence of a single Tg can indicate miscibility, while multiple Tgs suggest phase separation. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere.
TGA is used to evaluate the thermal stability of the polymer and determine its decomposition temperature.
The data can provide information about the composition of multi-component systems and the effectiveness of flame retardants or stabilizers.
| Technique | Information Obtained | Relevance to this compound Polymers |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting point (Tm), crystallization temperature (Tc), heat capacity (Cp). atamanchemicals.com | Assesses the effect of the flexible alkyl chain on the polymer's service temperature and physical state. mdpi.com |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition profile, material composition. researchgate.net | Determines the temperature limits for polymer application and processing. |
Rheological Characterization of Formulations and Resins
This compound, like other long-chain alkyl glycidyl ethers, is often used as a reactive diluent in epoxy resin formulations to reduce viscosity. atamanchemicals.comatamanchemicals.com Rheological characterization is essential to understand how it affects the processing and application properties of these systems.
Viscosity Measurement: Rotational viscometers are used to measure the effect of the diluent on the initial viscosity of the resin formulation. The addition of a monofunctional reactive diluent like this compound significantly lowers the viscosity of high-viscosity epoxy resins, improving workability and allowing for higher filler loading. researchgate.netnagase.comabg-am.com For example, adding around 13% of a C12-C14 alkyl glycidyl ether can reduce the viscosity of a standard bisphenol-A epoxy resin from over 10,000 mPa·s to approximately 1,000 mPa·s. google.com
Curing Behavior: Oscillatory rheometry can monitor the evolution of viscoelastic properties, such as storage modulus (G') and loss modulus (G''), during the curing process. This allows for the determination of the gel time, which is the point where the liquid resin begins to form a cross-linked network. researchgate.net While diluents lower the initial viscosity, they can also affect the cure rate and gelation time. youtube.com
| Property | Analytical Technique | Effect of Adding this compound |
|---|---|---|
| Formulation Viscosity | Rotational Viscometer/Rheometer | Significant reduction, improving handling and processability. researchgate.netabg-am.com |
| Gel Time | Oscillatory Rheometry | May be slightly increased due to dilution of reactive groups. youtube.com |
| Thixotropic Index | Rotational Rheometer | Can be altered, affecting flow properties under shear. researchgate.net |
Microstructural Analysis of Derived Materials
The incorporation of this compound into a polymer matrix, particularly a cross-linked thermoset like epoxy, significantly influences its final microstructure and, consequently, its mechanical properties.
Scanning Electron Microscopy (SEM) is widely used to examine the fracture surfaces of cured materials. researchgate.netnih.gov
Unmodified epoxy resins typically exhibit a smooth, glassy fracture surface, characteristic of brittle failure. researchgate.net
The addition of a flexibilizing reactive diluent like this compound can change the fracture morphology to be rougher and more complex. researchgate.net This indicates the activation of toughening mechanisms, such as plastic deformation and crack pinning, where the flexible alkyl chains absorb energy and inhibit crack propagation. researchgate.netspringerprofessional.de
SEM can also be used to observe the dispersion of fillers or the morphology of polymer blends. mdpi.commdpi.com
Atomic Force Microscopy (AFM) can provide even higher resolution imaging of the surface topography. It has been used to show that the addition of aliphatic reactive diluents can increase the microstructural heterogeneity of the epoxy matrix, which can be correlated with changes in mechanical and thermal properties. researchgate.netspringerprofessional.descispace.com This heterogeneity arises from variations in cross-link density caused by the monofunctional diluent.
Emerging Research Directions and Future Perspectives on Methyltetradecyl Oxy Methyl Oxirane
Sustainable Synthesis Routes and Green Chemistry Principles
The synthesis of [[(Methyltetradecyl)oxy]methyl]oxirane is increasingly guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and energy efficiency.
A common and adaptable method for synthesizing long-chain alkyl glycidyl (B131873) ethers involves a two-step, one-pot reaction. mdpi.com This process typically starts with the deprotonation of the corresponding long-chain alcohol, in this case, methyltetradecanol, which can be derived from renewable plant oils. rsc.org The resulting alkoxide then undergoes a nucleophilic substitution with epichlorohydrin (B41342). mdpi.comrsc.org Key to the green credentials of this synthesis is the potential use of phase-transfer catalysts, which can enhance reaction rates and facilitate milder reaction conditions. mdpi.com
Further embracing green chemistry, research is exploring chemo-enzymatic pathways. For instance, lipase-mediated reactions are being investigated for the synthesis of chiral epoxides from renewable sources like levoglucosenone, which is derived from cellulose. mdpi.com Such biocatalytic methods offer high selectivity and operate under mild conditions, significantly reducing the environmental footprint of the synthesis.
Another sustainable approach involves the direct epoxidation of an appropriate alkene precursor using oxidizing agents. While traditional methods might use meta-chloroperoxybenzoic acid (mCPBA), greener alternatives are being sought to minimize hazardous byproducts. mdpi.comnih.gov
The following table summarizes potential sustainable synthesis routes for this compound, highlighting the green chemistry principles they adhere to.
| Synthesis Route | Precursors | Catalyst/Reagent | Green Chemistry Principles Applied |
| One-Pot Glycidyl Ether Synthesis | Methyltetradecanol (potentially bio-based), Epichlorohydrin | Phase-Transfer Catalyst (e.g., TBAHS) | Use of renewable feedstocks, high atom economy, catalysis. mdpi.comrsc.org |
| Chemo-enzymatic Epoxidation | Bio-based precursors (e.g., from cellulose) | Lipase, mild oxidizing agents | Use of renewable feedstocks, biocatalysis, energy efficiency, reduced hazardous waste. mdpi.com |
| Direct Alkene Epoxidation | Corresponding alkene to this compound | Green oxidizing agents (e.g., hydrogen peroxide with a catalyst) | Reduced use of hazardous reagents, potential for catalytic cycles. nih.gov |
Novel Polymer Architectures and Functional Materials
The reactive epoxide group of this compound makes it a valuable monomer for creating a diverse range of polymer architectures through ring-opening polymerization. ontosight.aiontosight.ai The long methyltetradecyl chain imparts significant hydrophobicity, which can be strategically utilized in copolymerization to create amphiphilic materials. ontosight.ai
By copolymerizing this compound with hydrophilic monomers like ethylene (B1197577) oxide, researchers can synthesize block copolymers. These polymers can self-assemble in aqueous solutions to form micelles or other ordered structures, making them suitable for applications such as surfactants, emulsifiers, and dispersants. mdpi.com The ability to precisely control the ratio of hydrophobic to hydrophilic blocks allows for the fine-tuning of the material's properties.
The incorporation of the long alkyl chain can also lead to the development of polymers with crystalline domains, which can influence the mechanical and thermal properties of the resulting material. This opens up possibilities for creating semi-crystalline polymers with tailored melting points and stiffness.
Furthermore, the "grafting-from" approach can be employed, where this compound is polymerized from a functionalized backbone, leading to brush-like polymer architectures. monash.edu These structures can create surfaces with unique wetting properties, such as superhydrophobicity, which are of interest for self-cleaning and anti-fouling applications. monash.edu
The table below outlines some of the novel polymer architectures that can be synthesized from this compound and their potential applications.
| Polymer Architecture | Comonomers (Example) | Key Properties | Potential Applications |
| Amphiphilic Block Copolymers | Ethylene Oxide | Self-assembly in water, tunable hydrophilic-lipophilic balance. | Surfactants, drug delivery vehicles, viscosity modifiers. mdpi.com |
| Semi-Crystalline Homopolymers | None | Defined melting temperature, hydrophobicity. | Phase change materials, hydrophobic coatings. |
| Polymer Brushes | Grafted from a polymer backbone | Superhydrophobicity, low surface energy. monash.edu | Self-cleaning surfaces, anti-fouling coatings, oil-water separation membranes. monash.edu |
Integration into Advanced Smart Systems
The unique properties of polymers derived from this compound make them promising candidates for integration into advanced smart systems—materials that respond to external stimuli. rsc.orgrsc.org
One area of significant potential is in the development of stimuli-responsive polymers . rsc.orgrsc.org For instance, the incorporation of this compound into a polymer backbone could lead to materials that exhibit thermo-responsive behavior. The crystalline domains formed by the long alkyl chains could melt and recrystallize at specific temperatures, leading to changes in the material's opacity, permeability, or mechanical properties. This could be harnessed for applications in smart windows, temperature sensors, or thermally triggered drug release systems. nih.gov
Another exciting prospect is the creation of self-healing materials . nih.gov The long, flexible alkyl chains of poly(this compound) could promote chain mobility and entanglement, which are crucial for intrinsic self-healing mechanisms. If the polymer network is damaged, these chains could diffuse across the interface and re-entangle, restoring the material's integrity. Such materials could find use in coatings, adhesives, and structural composites, extending their lifespan and reducing the need for repairs. nih.gov
The amphiphilic nature of copolymers containing this compound also opens doors for their use in chemosensors . The hydrophobic domains can be designed to interact with specific analyte molecules, leading to a measurable change in the polymer's properties, such as its fluorescence or conductivity. This could enable the development of sensitive and selective sensors for environmental monitoring or medical diagnostics.
Interdisciplinary Research Opportunities
The versatile nature of this compound creates a wealth of interdisciplinary research opportunities, bridging chemistry, materials science, biology, and engineering.
In the realm of biomedical engineering , the amphiphilic block copolymers derived from this monomer are of particular interest for drug delivery applications. ontosight.aiontosight.ai The hydrophobic core of the self-assembled micelles can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous environments and can be functionalized for targeted delivery to specific cells or tissues. nih.govontosight.ai Further research in collaboration with biologists and pharmacologists could optimize these systems for clinical applications.
The development of advanced coatings represents another interdisciplinary frontier. By combining the hydrophobic nature of poly(this compound) with other functional components, it is possible to create multifunctional coatings with properties such as anti-icing, anti-corrosion, and anti-fouling. This requires collaboration between polymer chemists and surface engineers to design and test these materials for various industrial applications, from aerospace to marine industries.
Furthermore, the unique dielectric properties that could arise from the polar ether linkages and the nonpolar alkyl chains in polymers of this compound could be explored in the field of electronics and energy . For example, these materials could be investigated for their potential use as dielectric layers in capacitors or as active components in triboelectric nanogenerators for energy harvesting. This would necessitate a synergistic effort between materials scientists and electrical engineers.
Q & A
Q. How should researchers design kinetic studies to evaluate copolymerization efficiency of this compound with ethylene oxide?
- Methodological Answer : Use a controlled anionic polymerization setup with sec-BuLi initiator in THF at –78°C. Monitor monomer conversion via H NMR or inline viscometry. Matrix-assisted DOSY NMR can differentiate homo-/copolymer sequences. Vary feed ratios (e.g., 1:1 to 1:10) to assess reactivity ratios using the Mayo-Lewis equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
